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Compound of Interest

Compound Name: Lachnone A

Cat. No.: B021906 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Lachnone

C and its analogs, a class of chromanone lactones with potential pharmacological activities.

Due to the scarcity of scientific literature referencing "Lachnone A," this guide focuses on the

well-characterized Lachnone C and related compounds, for which robust synthetic

methodologies have been established.

Introduction
Chromanone lactones, including the Lachnone family, are a class of fungal metabolites that

have garnered interest in the scientific community due to their diverse biological activities.

These compounds, characterized by a chromanone core fused to a lactone ring, have shown

potential as antimicrobial and anticancer agents. Their complex, stereochemically rich

structures present a compelling challenge for synthetic chemists. The key synthetic strategy for

constructing the chromanone lactone scaffold is the vinylogous Michael addition of a butenolide

or its silyl enol ether equivalent to a substituted chromone. This approach allows for the

efficient and stereocontrolled formation of the core structure of Lachnone C and its analogs.
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The primary retrosynthetic disconnection for Lachnone C and its analogs involves a vinylogous

Michael addition. The chromanone lactone core is assembled by the conjugate addition of a

nucleophilic butenolide or a silyl-protected furan derivative to an electrophilic chromone

acceptor. Subsequent functional group manipulations can then be employed to afford the target

natural products.
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Caption: Retrosynthetic analysis of Lachnone C analogs.

Experimental Protocols
The following protocols are based on established synthetic routes for Lachnone C and related

chromanone lactones.

Protocol 1: Synthesis of Substituted 2-Methylchromones
(Key Intermediates)
This protocol describes the synthesis of the chromone Michael acceptor, a crucial precursor for

the vinylogous Michael addition.

Reaction Scheme:

Materials:

Substituted phenol (e.g., Orcinol)

Ethyl acetoacetate or a related β-ketoester

Concentrated sulfuric acid or other suitable acid catalyst (e.g., PTSA)
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Ethanol (solvent)

Procedure:

Dissolve the substituted phenol (1.0 eq) in a minimal amount of ethanol in a round-bottom

flask.

Add the β-ketoester (1.1 eq) to the solution.

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount)

with stirring.

After the addition is complete, warm the reaction mixture to room temperature and then heat

to reflux for 2-4 hours, monitoring the reaction by TLC.

Upon completion, cool the reaction mixture and pour it into ice-cold water.

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is

neutral, and dry the solid.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford

the pure substituted 2-methylchromone.

Protocol 2: Asymmetric Vinylogous Michael Addition for
the Synthesis of the Chromanone Lactone Core
This key step establishes the stereochemistry of the final product through a catalyst-controlled

conjugate addition.

Reaction Scheme:

Materials:

Substituted 2-methylchromone (from Protocol 1)

Butenolide or 2-(trimethylsilyloxy)furan
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Chiral catalyst system (e.g., a chiral N,N'-dioxide/Sc(III) complex or an Al-Li-BINOL (ALB)

complex)

Anhydrous solvent (e.g., THF, CH₂Cl₂)

Base (if required by the catalyst system, e.g., DIPEA)

Molecular sieves (e.g., 3 Å or 4 Å)

Procedure:

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral

ligand and the metal salt (e.g., Sc(OTf)₃) in the specified ratio to form the catalyst complex in

the anhydrous solvent. Stir at room temperature for the recommended time to allow for

complex formation.

Add the substituted 2-methylchromone (1.0 eq) and activated molecular sieves to the

catalyst solution.

Cool the reaction mixture to the specified temperature (e.g., -20 °C to room temperature).

Slowly add the butenolide or siloxyfuran (1.2-1.5 eq) and any required base to the reaction

mixture.

Stir the reaction at the specified temperature for the recommended time (typically 12-48

hours), monitoring the progress by TLC or HPLC.

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system (e.g., hexanes/ethyl acetate) to yield the desired chromanone lactone adduct.
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Quantitative Data
The following table summarizes representative yields for the synthesis of Lachnone C and its

analogs.

Entry
Chromone
Substituent

Diastereom
eric Ratio
(anti:syn)

Yield (%)
Enantiomeri
c Excess
(%)

Reference

1 5-OMe, 7-OH >19:1 82 99 [1]

2 H >19:1 75 98 [1]

3 6-F 10:1 85 99 [1]

4 7-Cl >19:1 78 >99 [1]

5 8-Br >19:1 65 >99 [1]

Spectroscopic Data for a Representative Chromanone Lactone Adduct:

Compound
¹H NMR (CDCl₃, δ
ppm)

¹³C NMR (CDCl₃, δ
ppm)

HRMS (m/z)

Lachnone C Precursor

4.55 (d, J = 8.0 Hz,

1H), 4.21 (m, 1H),

3.85 (s, 3H), 3.20 (dd,

J = 12.0, 4.0 Hz, 1H),

2.80-2.65 (m, 2H),

2.50 (s, 3H), 1.95 (m,

1H)

195.2, 175.1, 160.5,

158.2, 135.1, 110.2,

108.5, 105.4, 78.5,

55.8, 45.2, 35.1, 28.9,

20.1

[Calculated vs. Found]

Note: Specific shifts and coupling constants will vary depending on the exact analog. The data

presented here is a representative example.

Biological Activity and Signaling Pathways
Chromanones and the broader class of flavonoids are known to exhibit a range of biological

activities, including anti-inflammatory, antioxidant, and anticancer effects. While the specific
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molecular targets of Lachnone C are not extensively characterized, flavonoids have been

shown to modulate key cellular signaling pathways involved in cell growth, proliferation, and

survival. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell metabolism, growth, and

apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Flavonoids have been

reported to inhibit this pathway at multiple nodes, including the direct inhibition of PI3K and Akt

kinases, leading to the downstream suppression of mTOR and its effectors. This inhibition can

induce apoptosis and inhibit the proliferation of cancer cells.
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Caption: Potential mechanism of action of Lachnone analogs via inhibition of the PI3K/Akt

signaling pathway.

Conclusion
The synthetic routes to Lachnone C and its analogs, centered around the vinylogous Michael

addition, provide a versatile platform for the generation of a library of these biologically

interesting molecules. The detailed protocols and compiled data in this document are intended

to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal

chemistry, and drug discovery, facilitating further investigation into the therapeutic potential of

this promising class of natural products. Further studies are warranted to elucidate the specific

molecular targets and mechanisms of action of individual Lachnone analogs to fully realize

their potential in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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